molecular formula C16H17N3O B15010317 N-cyclohexyl[1]benzofuro[3,2-d]pyrimidin-4-amine

N-cyclohexyl[1]benzofuro[3,2-d]pyrimidin-4-amine

Cat. No.: B15010317
M. Wt: 267.33 g/mol
InChI Key: ARZXJZAPJSAZFO-UHFFFAOYSA-N
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Description

N-1Benzofuro[3,2-d]pyrimidin-4-yl-N-cyclohexylamine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug discovery. This compound is part of the benzofuro[3,2-d]pyrimidine family, known for its diverse biological activities, including anti-inflammatory, antiviral, analgesic, antiproliferative, and antimicrobial properties . The unique structure of N-1benzofuro[3,2-d]pyrimidin-4-yl-N-cyclohexylamine makes it a promising candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzofuro[3,2-d]pyrimidine derivatives, including N-1benzofuro[3,2-d]pyrimidin-4-yl-N-cyclohexylamine, typically involves the aza-Wittig reaction. This reaction uses iminophosphoranes and n-butyl isocyanate at temperatures ranging from 40 to 50°C to form carbodiimide intermediates. These intermediates are then reacted with nitrogen-oxygen-containing nucleophiles to yield the desired benzofuro[3,2-d]pyrimidine derivatives in satisfactory yields .

Industrial Production Methods

While specific industrial production methods for N-1benzofuro[3,2-d]pyrimidin-4-yl-N-cyclohexylamine are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-1Benzofuro[3,2-d]pyrimidin-4-yl-N-cyclohexylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Alkyl halides, halogenated aliphatic esters

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in various alkylated or halogenated derivatives.

Scientific Research Applications

N-1Benzofuro[3,2-d]pyrimidin-4-yl-N-cyclohexylamine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-1benzofuro[3,2-d]pyrimidin-4-yl-N-cyclohexylamine involves its interaction with specific molecular targets and pathways. This compound is known to inhibit protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism. By inhibiting these enzymes, N-1benzofuro[3,2-d]pyrimidin-4-yl-N-cyclohexylamine can exert its antiproliferative and anticancer effects .

Comparison with Similar Compounds

N-1Benzofuro[3,2-d]pyrimidin-4-yl-N-cyclohexylamine can be compared with other similar compounds, such as:

  • Pyrazolo[3,4-d]pyrimidine
  • Pyrido[2,3-d]pyrimidine
  • Quinazoline
  • Furo[2,3-d]pyrimidine

These compounds share similar structural features and biological activities but differ in their specific molecular interactions and therapeutic potentials. N-1Benzofuro[3,2-d]pyrimidin-4-yl-N-cyclohexylamine stands out due to its unique combination of a benzofuro[3,2-d]pyrimidine core and a cyclohexylamine group, which may confer distinct biological properties and advantages in drug development .

Properties

Molecular Formula

C16H17N3O

Molecular Weight

267.33 g/mol

IUPAC Name

N-cyclohexyl-[1]benzofuro[3,2-d]pyrimidin-4-amine

InChI

InChI=1S/C16H17N3O/c1-2-6-11(7-3-1)19-16-15-14(17-10-18-16)12-8-4-5-9-13(12)20-15/h4-5,8-11H,1-3,6-7H2,(H,17,18,19)

InChI Key

ARZXJZAPJSAZFO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC2=NC=NC3=C2OC4=CC=CC=C43

Origin of Product

United States

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